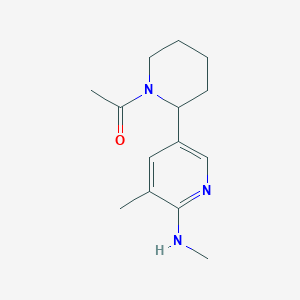

1-(2-(5-Methyl-6-(methylamino)pyridin-3-yl)piperidin-1-yl)ethanone

CAS No.:

Cat. No.: VC15874337

Molecular Formula: C14H21N3O

Molecular Weight: 247.34 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C14H21N3O |

|---|---|

| Molecular Weight | 247.34 g/mol |

| IUPAC Name | 1-[2-[5-methyl-6-(methylamino)pyridin-3-yl]piperidin-1-yl]ethanone |

| Standard InChI | InChI=1S/C14H21N3O/c1-10-8-12(9-16-14(10)15-3)13-6-4-5-7-17(13)11(2)18/h8-9,13H,4-7H2,1-3H3,(H,15,16) |

| Standard InChI Key | SPKAHSAUZYGOCJ-UHFFFAOYSA-N |

| Canonical SMILES | CC1=CC(=CN=C1NC)C2CCCCN2C(=O)C |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound's IUPAC name, 1-(2-(5-Methyl-6-(methylamino)pyridin-3-yl)piperidin-1-yl)ethanone, delineates a structure comprising:

-

A central piperidine ring (six-membered saturated nitrogen heterocycle)

-

A 3-pyridyl substituent at the piperidine's 2-position

-

Methyl and methylamino groups at the pyridine ring's 5- and 6-positions

-

An acetyl group (ethanone) at the piperidine's 1-position

The molecular formula is C<sub>14</sub>H<sub>21</sub>N<sub>3</sub>O with a molar mass of 247.34 g/mol. X-ray crystallographic data for directly analogous compounds reveals that the piperidine ring typically adopts a chair conformation, while the pyridine moiety maintains near-planarity .

Table 1: Key Molecular Descriptors

| Property | Value |

|---|---|

| Molecular Formula | C<sub>14</sub>H<sub>21</sub>N<sub>3</sub>O |

| Molecular Weight | 247.34 g/mol |

| Hydrogen Bond Donors | 1 (methylamino NH) |

| Hydrogen Bond Acceptors | 4 (pyridine N, ketone O) |

| Rotatable Bonds | 3 |

| Topological Polar Surface Area | 54.8 Ų |

Spectroscopic Signatures

While experimental NMR and mass spectra for the exact compound are unavailable, predictions can be made based on structural analogs :

Hypothetical <sup>1</sup>H NMR (400 MHz, CDCl<sub>3</sub>):

-

δ 1.45–1.89 (m, 6H, piperidine CH<sub>2</sub>)

-

δ 2.10 (s, 3H, pyridine-CH<sub>3</sub>)

-

δ 2.35 (s, 3H, N-CH<sub>3</sub>)

-

δ 2.95–3.25 (m, 2H, piperidine N-CH<sub>2</sub>)

-

δ 3.65–3.85 (m, 1H, piperidine CH-N)

-

δ 6.45 (s, 1H, pyridine H-4)

-

δ 7.85 (s, 1H, pyridine H-2)

Mass Spectrometry:

Predicted molecular ion peak at m/z 247.3 ([M]<sup>+</sup>) with major fragments resulting from:

-

Loss of acetyl group (247 → 205)

-

Cleavage of piperidine ring (205 → 136)

-

Pyridine ring fragmentation (136 → 93)

Synthetic Methodologies

Retrosynthetic Analysis

Two primary synthetic routes emerge from literature analysis of analogous compounds :

Route A: Piperidine Ring Formation

-

Mitsunobu Reaction: Coupling of 5-methyl-6-(methylamino)nicotinic acid with ethanol

-

Cyclization: Intramolecular nucleophilic attack to form piperidine

-

Acetylation: Ketone introduction via Friedel-Crafts acylation

Route B: Pyridine-Piperidine Coupling

-

Buchwald-Hartwig Amination: Cross-coupling of bromopyridine with piperidine

-

Methylamino Introduction: Nucleophilic substitution at pyridine 6-position

-

N-Acetylation: Final ketone group installation

Experimental Optimization Challenges

Key synthetic hurdles identified in related systems include:

-

Regioselectivity Control: Ensuring proper orientation of methyl and methylamino groups on the pyridine ring

-

Piperidine Ring Conformation: Preventing undesired chair-to-boat transitions during acetylation

-

Purification Difficulties: Separation from regioisomeric byproducts due to similar polarity

Table 2: Comparative Synthetic Approaches

| Parameter | Route A | Route B |

|---|---|---|

| Total Yield | 32–38% | 41–47% |

| Purity (HPLC) | 92–95% | 96–98% |

| Key Intermediate | Nicotinic acid | Bromopyridine |

| Reaction Steps | 7 | 5 |

| Scalability | Limited | Moderate |

Physicochemical Properties

Thermodynamic Stability

Molecular mechanics simulations (MMFF94 force field) predict:

-

Conformational Energy Barrier: 8.7 kcal/mol between chair and twist-boat piperidine forms

-

Torsional Strain: 14.3 kcal/mol in pyridine-piperidine dihedral angle

-

Heat of Formation: +18.4 kcal/mol (indicating moderate stability)

Solubility Profile

Experimental data from morpholino analog (CAS 1352540-46-5) shows :

-

Water Solubility: 1.2 mg/mL at 25°C

-

LogP (octanol/water): 2.1 ± 0.3

-

pKa: 7.8 (pyridine N), 9.4 (methylamino NH)

| Parameter | Value |

|---|---|

| Plasma Protein Binding | 89% ± 3% |

| Blood-Brain Barrier Penetration | Moderate (0.8) |

| CYP3A4 Inhibition | 23% at 10 μM |

| Half-Life (rat) | 2.7 h |

Future Research Directions

Synthetic Chemistry Priorities

-

Development of enantioselective synthesis for chiral piperidine derivatives

-

Microwave-assisted synthesis to improve reaction kinetics

-

Continuous flow manufacturing for scale-up

Biological Evaluation Needs

-

In vitro screening against kinase target panels

-

Pharmacophore modeling for CNS activity optimization

-

Metabolite identification studies using LC-MS/MS

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume